Tiendiazepinas

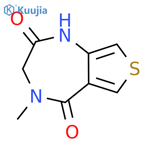

Thienodiazepines are a class of heterocyclic compounds that contain both a benzothiophene ring fused to a diazepine ring. These unique structural features endow thienodiazepines with a wide range of biological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. Due to their diverse pharmacological effects, thienodiazepines have been extensively studied for potential applications in the treatment of neurological disorders such as anxiety, epilepsy, and insomnia.

Structurally, thienodiazepines consist of a 5-membered diazepine ring fused with a benzothiophene ring. This fused-ring system contributes to their distinct pharmacological profiles. Thienodiazepines often exhibit high affinity for GABA receptors, which can modulate neuronal excitability and provide therapeutic benefits by enhancing the activity of endogenous gamma-aminobutyric acid (GABA).

Research on thienodiazepines continues as scientists explore new derivatives with improved efficacy and reduced side effects. These compounds represent a promising area in drug discovery for neurology and psychiatry, offering potential therapeutic options for managing various neurological conditions.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

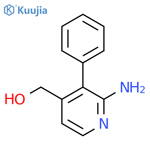

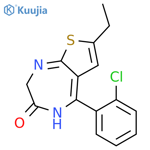

|

4-(2-Chlorophenyl)-9-methyl-6H-thieno3,2-f1,2,4triazolo4,3-a1,4diazepine-2-propanoic Acid | 100826-98-0 | C18H15ClN4O2S |

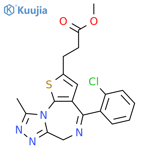

|

Bepafant | 114776-28-2 | C23H22ClN5O2S |

|

2H-Thieno[2,3-e]-1,4-diazepin-2-one,5-(2-chlorophenyl)-7-ethyl-1,3-dihydro-1-methyl- | 33671-46-4 | C16H15ClN2OS |

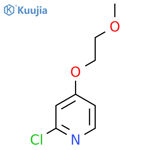

|

N-Desmethyl Clotiazepam | 33671-37-3 | C15H13ClN2OS |

|

4-(2-Chlorophenyl)-9-methyl-6H-thieno3,2-f1,2,4triazolo4,3-a1,4diazepine-2-propanoic Acid Methyl Ester | 100827-83-6 | C19H17ClN4O2S |

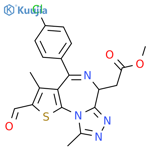

|

(+)-JQ-1 | 1268524-70-4 | C23H25ClN4O2S |

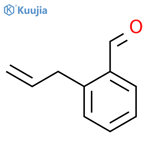

|

Methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | 916493-81-7 | C20H17ClN4O3S |

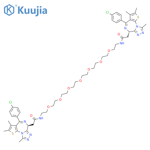

|

MT1 | 2060573-82-0 | C54H66Cl2N10O9S2 |

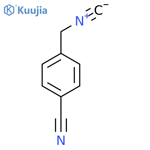

|

78756-39-5 | C8H8N2O2S |

Literatura Relacionada

-

1. Book reviews

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados